
Trimipramine-d3 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimipramine-d3 (maleate) is a deuterated form of trimipramine, a tricyclic antidepressant. It is primarily used as an internal standard for the quantification of trimipramine by gas chromatography or liquid chromatography-mass spectrometry. The compound is known for its high purity and stability, making it suitable for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimipramine-d3 (maleate) involves the incorporation of deuterium atoms into the trimipramine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the formation of the maleate salt by reacting the deuterated trimipramine with maleic acid .
Industrial Production Methods
Industrial production of Trimipramine-d3 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimipramine-d3 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
Trimipramine-d3 (maleate) is widely used in scientific research, particularly in the following areas:
Chemistry: As an internal standard in analytical chemistry for the quantification of trimipramine.
Biology: Used in studies involving the metabolism and pharmacokinetics of trimipramine.
Medicine: Employed in clinical research to monitor drug levels in biological samples.
Industry: Utilized in quality control and validation of analytical methods in pharmaceutical manufacturing
Mechanism of Action
Trimipramine-d3 (maleate) acts similarly to trimipramine by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound also binds to various receptors, including histamine H1, muscarinic acetylcholine, and adrenergic receptors, which may contribute to its sedative and anxiolytic properties .
Comparison with Similar Compounds
Trimipramine-d3 (maleate) is compared with other tricyclic antidepressants such as:
Amitriptyline: Similar in structure but differs in its receptor binding profile and side effect profile.
Imipramine: Shares a similar mechanism of action but has different pharmacokinetic properties.
Desmethyl-trimipramine: A metabolite of trimipramine with similar inhibitory potencies at certain transporters.
Trimipramine-d3 (maleate) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications .
Properties
Molecular Formula |
C24H30N2O4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |
InChI Key |
YDGHCKHAXOUQOS-ZNRNECGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


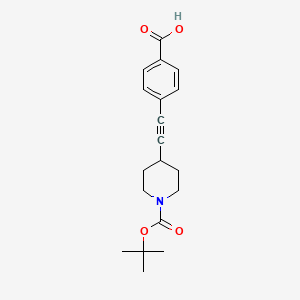
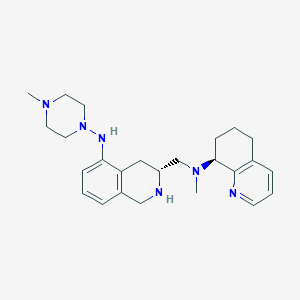
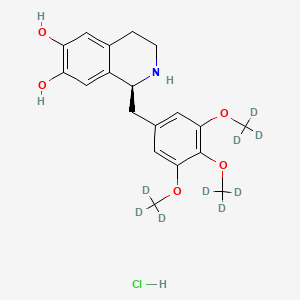
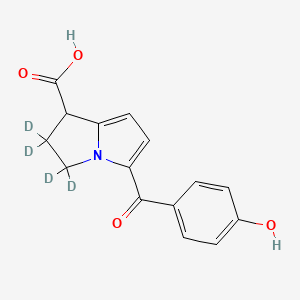

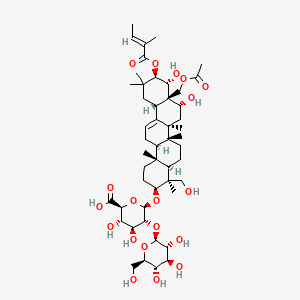
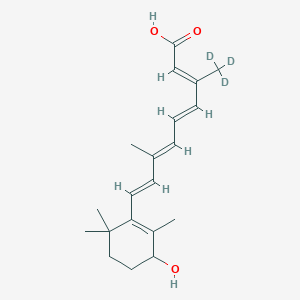
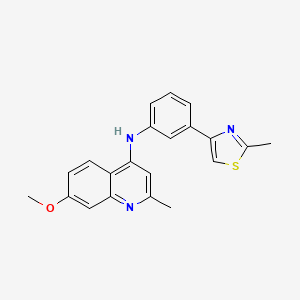
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
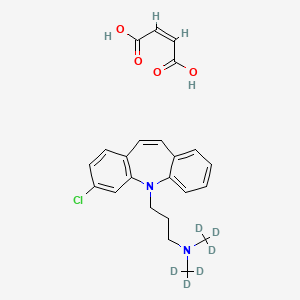
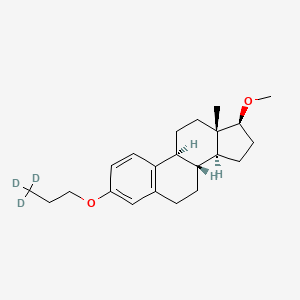

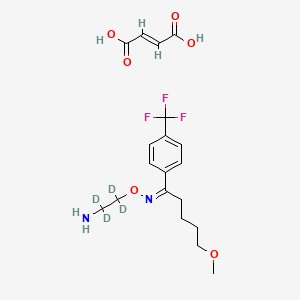
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)
